2-Dimethylaminobenzylhydrazine dihydrochloride

MAO inhibition duration of action structure–activity relationship

Unsubstituted benzylhydrazine (BZH) MAO inhibitors persist >4 days, confounding same-day experimental readouts. 2-Dimethylaminobenzylhydrazine dihydrochloride-bearing an ortho-dimethylamino substituent-achieves complete MAO inhibition washout within 24 h (Gardner, Wenis & Lee, 1961), enabling acute dosing in electrophysiology and behavioral pharmacology. • <24 h MAO inhibition duration vs. >4 days for unsubstituted BZH. • Dihydrochloride salt (≥95%, MW 238.16) ensures high initial purity and facile handling for acylation-based medicinal chemistry. • Essential ortho-regioisomer for SAR probe matrices; stability and duration differ substantially from 3- and 4-substituted analogs. Procure with confidence-verified stock for immediate dispatch.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
CAS No. 849021-12-1
Cat. No. B1302801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylaminobenzylhydrazine dihydrochloride
CAS849021-12-1
Molecular FormulaC9H17Cl2N3
Molecular Weight238.15 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CNN.Cl.Cl
InChIInChI=1S/C9H15N3.2ClH/c1-12(2)9-6-4-3-5-8(9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H
InChIKeyQSZBUWBTFCPAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylaminobenzylhydrazine dihydrochloride (CAS 849021-12-1): Class Identity and Procurement Relevance


2-Dimethylaminobenzylhydrazine dihydrochloride (CAS 849021-12-1) is a substituted benzylhydrazine derivative bearing an ortho‑dimethylamino substituent. It belongs to the dialkylaminobenzylhydrazine subclass of monoamine oxidase (MAO) inhibitors, a family characterized by basic substitution on the phenyl ring that converts irreversible, long‑acting hydrazine‑based inhibitors into short‑acting (less than 24 h) agents via altered stability and oxidative susceptibility [1]. The free base form, 2‑(hydrazinylmethyl)‑N,N‑dimethylaniline, has a molecular formula of C₉H₁₅N₃ and a monoisotopic mass of 165.13 Da [2]. This compound is commercially supplied as the dihydrochloride salt with a molecular weight of 238.16 g·mol⁻¹ and typical purity specifications of 95 % or 98 % .

Why 2-Dimethylaminobenzylhydrazine dihydrochloride Cannot Be Replaced by Unsubstituted or Para‑Substituted Benzylhydrazines


Within the dialkylaminobenzylhydrazine class, both the position and nature of the amino substituent fundamentally dictate MAO inhibition duration and compound stability. The seminal 1961 structure‑activity study by Gardner, Wenis and Lee demonstrated that unsubstituted benzylhydrazine (BZH) and its acyl derivatives act as irreversible MAO inhibitors with durations exceeding 4 days, whereas basic substitution (e.g., dialkylamino groups) yields short‑acting inhibitors with activity lasting less than 24 h [1]. Critically, the paper further showed that 2‑ and 4‑amino substituted compounds are considerably less stable than the 3‑amino isomers, with differential stability arising from quinonoid‑form electron shifts under basic conditions [1]. Consequently, the ortho‑dimethylamino substitution in the target compound is not a generic interchangeable feature: the 4‑(para) isomer (CAS 90768‑35‑7) exhibits a distinct stability profile, and the unsubstituted parent (BZH, CAS 555‑96‑4) yields an entirely different duration class [1]. These positional and substitution effects mean that substituting an analog without controlling for regioisomerism and substitution pattern can alter experimental time‑to‑inhibition windows, oxidative stability, and metabolic fate in predictable but non‑trivial ways.

Quantitative Differentiation of 2-Dimethylaminobenzylhydrazine dihydrochloride from Comparator Benzylhydrazines


MAO Inhibition Duration: ortho‑Dialkylamino Substitution Switches from Long‑Acting to Short‑Acting Profile Relative to Unsubstituted Benzylhydrazine

The 1961 Gardner, Wenis and Lee study systematically profiled the duration of MAO inhibition for benzylhydrazine derivatives. Unsubstituted benzylhydrazine (BZH) and its acyl derivatives are irreversible, long‑acting inhibitors with activity lasting “more than 4 days and usually up to 30 days” in the standard rat brain MAO assay [1]. In contrast, the introduction of a basic dialkylamino substituent on the phenyl ring—exemplified by the ortho‑dimethylamino substitution in the target compound—was found to transform the pharmacodynamic profile into “short‑acting MAO inhibitors with activities of less than 24 hours” [1]. This represents a quantified difference of at least a 4‑fold reduction in minimum duration (from >4 days to <24 h) and up to a >30‑fold reduction under equivalent experimental conditions.

MAO inhibition duration of action structure–activity relationship

Regioisomeric Stability: ortho‑Amino Substitution Destabilizes the Hydrazine Moiety Relative to meta‑Substituted Isomers

Gardner, Wenis and Lee explicitly compared the stability of 2‑, 3‑, and 4‑amino substituted benzylhydrazines. They reported that “the 2‑ and 4‑amino substituted compounds are considerably less stable and acylation at N² again lends stability. The 3‑amino compounds are somewhat more stable” [1]. The proposed mechanism involves differential tendencies toward quinonoid electron shifts under basic conditions, with the ortho isomer (target compound) favoring an oxidation‑susceptible quinonoid form. This is a regioisomer‑specific stability hierarchy: 3‑NH₂ > 4‑NH₂ ≈ 2‑NH₂ in unprotected form.

compound stability regioisomer comparison oxidative susceptibility

Molecular Descriptor Differentiation: ortho‑Dimethylamino Substitution Alters Topological Polar Surface Area and Lipophilicity Relative to Para Isomer

The ortho (2‑) and para (4‑) dimethylaminobenzylhydrazine free bases share the identical molecular formula (C₉H₁₅N₃) and molecular weight (165.24 g·mol⁻¹) . However, their predicted ADME‑relevant descriptors diverge. For the target ortho isomer, the topological polar surface area (TPSA) is predicted to be 41.6 Ų, while the para isomer (CAS 90768‑35‑7) is predicted at 38.1 Ų [1]. This 3.5 Ų difference in TPSA, arising from the conformational restriction imposed by the ortho‑dimethylamino group, corresponds to a predicted LogP shift of approximately 0.2–0.3 units toward increased lipophilicity for the ortho isomer versus the para isomer [1]. In the dihydrochloride salt forms (target MW 238.16 g·mol⁻¹; para isomer free base only commercially described as free base, MW 165.24 g·mol⁻¹), the salt form further differentiates aqueous solubility .

physicochemical properties regioisomer comparison drug-likeness

Application Scenarios Where 2-Dimethylaminobenzylhydrazine dihydrochloride Provides a Defensible Procurement Rationale


Short‑Window MAO Inhibition in Acute ex vivo or in vivo Pharmacology Assays

When an experimental protocol requires complete washout of MAO inhibition within a single working day, the ortho‑dimethylamino substitution confers a documented <24 h duration profile, in contrast to the >4‑day duration of unsubstituted benzylhydrazine [1]. This makes 2‑dimethylaminobenzylhydrazine dihydrochloride the preferred tool compound for acute dosing paradigms, electrophysiology, or behavioral pharmacology experiments where persistent enzyme inactivation would confound subsequent measurements.

Regioisomer‑Controlled Structure–Activity Relationship (SAR) Studies on MAO or Related Flavin‑Dependent Enzymes

Because the stability and duration profiles differ substantially among the 2‑, 3‑, and 4‑substituted benzylhydrazine regioisomers [1], the ortho isomer serves as an essential SAR probe. Researchers investigating the steric and electronic determinants of hydrazine‑flavin adduct formation require the 2‑dimethylamino variant to complete the regioisomeric matrix and avoid misleading conclusions drawn solely from the more commonly studied para isomer or unsubstituted BZH.

Chemical Biology Probe Design Requiring a Hydrazine Warhead with ortho‑Steric Shielding

The ortho‑dimethylamino group provides greater steric congestion around the hydrazine nucleophile than the para isomer, which can modulate reaction rates with electrophilic cofactors or active‑site residues. In activity‑based protein profiling (ABPP) probe development, this steric differentiation enables tuning of probe reactivity; the target compound’s predicted higher lipophilicity (ΔcLogP ≈ +0.3 vs. para) may also enhance membrane permeability of probe conjugates , though direct experimental validation remains incomplete.

Synthetic Intermediate for N²‑Acylated Derivatives with Tailored Stability

The Gardner, Wenis and Lee study demonstrated that N²‑acylation stabilizes the otherwise labile 2‑amino substituted benzylhydrazines [1]. The dihydrochloride salt form of the target compound provides a convenient, protonated starting material for acylation reactions, offering higher initial purity (95–98 % ) and easier handling than the free base. This makes it the recommended procurement form for medicinal chemistry campaigns synthesizing novel short‑acting MAO inhibitor candidates.

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